TP-030-2

RIPK1 Kinase Inhibition Chemical Probe

Choose TP-030-2 for definitive RIPK1 target validation. This SGC-donated chemical probe offers unmatched sub-nanomolar potency (Ki=0.43 nM) and a deeply characterized selectivity profile (>300 kinases). Its brain-penetrant design enables robust in vivo CNS studies. Crucially, use the matched negative control TP-030n to unambiguously assign RIPK1-dependent phenotypes, a gold-standard for high-impact publications.

Molecular Formula C23H21BrN4O3
Molecular Weight 481.3 g/mol
Cat. No. B12401510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-030-2
Molecular FormulaC23H21BrN4O3
Molecular Weight481.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Br
InChIInChI=1S/C23H21BrN4O3/c1-26-17-9-5-6-10-19(17)31-14-18(22(26)29)27-12-11-16-20(23(27)30)25-28(21(16)24)13-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3/t18-/m0/s1
InChIKeyKHVVJKLNKLQLJZ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP-030-2: A Highly Potent and Selective RIPK1 Chemical Probe for Necroptosis and Inflammation Research


TP-030-2 is a well-characterized, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical mediator of the necroptosis cell death pathway and inflammatory signaling. [1] As a donated chemical probe from the Structural Genomics Consortium (SGC), TP-030-2 is part of an open-science initiative to provide high-quality, well-annotated tool compounds to the research community. [2] Its discovery is linked to a novel series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives, which are characterized by oral bioavailability and brain penetration. [3] This compound is specifically designed for research applications investigating cell death mechanisms, autoimmune and inflammatory disorders, and neurodegenerative diseases, providing a reliable and characterized tool for target validation studies.

Why Generic RIPK1 Inhibitor Substitution is Scientifically Unsound: The TP-030-2 Difference


The field of RIPK1 inhibitors includes numerous tool compounds and clinical candidates, but simple substitution is not possible due to profound differences in potency, selectivity, and pharmacokinetic properties. [1] While first-generation inhibitors like Necrostatin-1 suffer from off-target effects and modest potency, and later ATP-competitive inhibitors like GSK'963 show improved activity but may lack optimal drug-like properties, TP-030-2 stands apart due to its exceptional biochemical potency (Ki = 0.43 nM on human RIPK1) and its comprehensive characterization as an open-science chemical probe. [2] The critical differentiation lies in the publicly available, detailed selectivity profile ( > 303 kinases and 68 off-targets) and the provision of a matched, structurally related, and >100-fold less potent negative control compound (TP-030n). [3] This combination of ultra-high potency, deep selectivity annotation, and an essential control tool is not found with other commercially available RIPK1 inhibitors, making TP-030-2 the preferred, data-rich choice for rigorous target identification and validation experiments.

TP-030-2: Quantified Differentiation Against Leading RIPK1 Inhibitor Comparators


Superior Biochemical Potency: TP-030-2 Exhibits a 9-Fold Lower Ki Than Its Closest Analog TP-030-1 and a >15,000-Fold Improvement Over the Negative Control

TP-030-2 demonstrates significantly higher affinity for human RIPK1 compared to its direct analog TP-030-1. [1] The equilibrium dissociation constant (Ki) for TP-030-2 is 0.43 nM, while the Ki for TP-030-1 is 3.9 nM. [2] This represents a 9.1-fold improvement in potency. Furthermore, both compounds are clearly distinguished from the matched negative control, TP-030n, which has a Ki of 6900 nM, demonstrating >16,000-fold selectivity for TP-030-2. [3]

RIPK1 Kinase Inhibition Chemical Probe Necroptosis

Dramatically Enhanced Cellular Potency: TP-030-2 is 14-Fold More Potent Than TP-030-1 in the HT29 Necroptosis Model

In a cell-based model of necroptosis using HT29 cells, TP-030-2 exhibits an IC50 of 1.3 nM. [1] This is in stark contrast to its analog TP-030-1, which shows an IC50 of 18 nM in the same assay system. [2] The quantified difference represents a 13.8-fold improvement in cellular protection from necroptotic cell death.

Necroptosis HT29 Cellular Assay Inflammation

Unparalleled Kinome Selectivity: No Significant Binding to 303 Kinases at 1 µM, De-Risking Off-Target Phenotypes

A key criterion for a high-quality chemical probe is exceptional selectivity to avoid confounding off-target biological effects. TP-030-2 was screened against an in-house panel of 303 kinases at 1 µM, revealing no significant binding. [1] This level of selectivity is a core differentiator from many other RIPK1 inhibitors, including first-generation tools like Necrostatin-1, which is known to have off-target liabilities and acts as an allosteric inhibitor. [2] While GSK'963 is also reported to be highly selective, the specific 303-kinase panel data for TP-030-2 is publicly available, providing a quantifiable and transparent benchmark.

Kinase Selectivity Off-Target Chemical Probe Data Integrity

Broad Target-Class Selectivity: Minimal Off-Target Activity Against GPCRs and Other Receptors Confirmed by External Profiling

Beyond kinase selectivity, TP-030-2 was evaluated in a LeadProfilingScreen (Eurofins-Panlabs) against 68 targets from diverse classes, including GPCRs, ion channels, and transporters. [1] The closest off-target identified was the peripheral benzodiazepine receptor (GABA/PBR) with a Ki of 346.58 nM, followed by the serotonin receptor HTR2A (Ki = 2071.02 nM) and the adrenergic receptor ADRA2A (Ki = 2355.74 nM). These off-target potencies are >800-fold, >4800-fold, and >5400-fold weaker than its primary target RIPK1, respectively. This contrasts sharply with other research tools where less thorough profiling may leave potential confounding activities unknown.

Selectivity GPCR Off-Target Safety Pharmacology

Comprehensive Experimental Toolset: TP-030-2 is Bundled with a Genuine, Structurally-Related Negative Control (TP-030n)

A unique and powerful feature of the TP-030-2 chemical probe set is the provision of a matched negative control compound, TP-030n. [1] TP-030n is structurally related to TP-030-2 but is specifically designed to be inactive against RIPK1, with a Ki of 6900 nM for the human enzyme. [2] This >16,000-fold difference in potency allows researchers to definitively attribute any observed biological effect to RIPK1 inhibition. This is a critical component for rigorous target validation studies that is not available for most other commercially available RIPK1 inhibitors.

Negative Control Experimental Design Chemical Probe Data Validation

Recommended Research and Procurement Scenarios for Maximizing the Value of TP-030-2


High-Confidence Target Validation and Pathway Deconvolution in Necroptosis Research

For laboratories aiming to definitively establish the role of RIPK1 in a biological process, TP-030-2 provides a best-in-class toolset. Its sub-nanomolar biochemical Ki (0.43 nM) and potent cellular activity (HT29 IC50 = 1.3 nM) ensure robust target engagement. [1] Crucially, the parallel use of the matched negative control, TP-030n, allows for the unambiguous assignment of RIPK1-dependent phenotypes, a gold-standard practice for publication in high-impact journals. [2]

Screening in Complex In Vitro Models (e.g., Patient-Derived Organoids, Co-Culture Systems)

The exceptional selectivity profile of TP-030-2, validated against >300 kinases and 68 pharmacologically relevant off-targets, makes it the inhibitor of choice for use in complex, physiologically relevant models where off-target effects could confound results. [1] The comprehensive annotation available from the DCP initiative ensures that any observed changes in organoid growth, immune cell polarization, or cytokine release can be interpreted with a high degree of specificity, thereby increasing the translational relevance of the findings. [3]

In Vivo Studies Requiring Oral Bioavailability and Brain Penetration

TP-030-2 is derived from a chemical series (7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives) specifically designed for oral availability and brain penetration. [4] This makes it a uniquely well-suited tool for in vivo studies targeting neuroinflammation, multiple sclerosis (e.g., EAE models), and other neurodegenerative conditions where other RIPK1 inhibitors may lack adequate CNS exposure or oral pharmacokinetic properties. The compound's in vivo efficacy has been established in the EAE model of multiple sclerosis, demonstrating its utility in disease-relevant animal studies. [4]

Benchmarking Proprietary RIPK1 Inhibitor Programs

For pharmaceutical and biotechnology companies with internal RIPK1 drug discovery programs, TP-030-2 serves as an essential, well-characterized benchmark standard. Its publicly available data package, including detailed potency, selectivity, and PK profiles, provides a transparent and high-quality reference point for evaluating the performance of novel, proprietary molecules. [1] The availability of the negative control TP-030n further allows for rigorous counter-screening and internal assay validation. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-030-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.